4,5-dimethylbenzene-1,2-diamine

Description

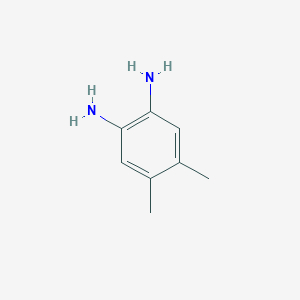

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZYBMMYQCYIPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062885 | |

| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11598 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3171-45-7 | |

| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3171-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003171457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-1,2-phenylenediamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03180 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3171-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenediamine, 4,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethyl-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYL-O-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OJ9D3R6NH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dimethylbenzene-1,2-diamine for Researchers and Drug Development Professionals

Introduction

4,5-Dimethylbenzene-1,2-diamine, also known as 4,5-dimethyl-o-phenylenediamine, is an aromatic amine that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing two adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, makes it a key precursor for the synthesis of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 4,5-dimethylbenzene-1,2-diamine are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| IUPAC Name | 4,5-dimethylbenzene-1,2-diamine | [1][2] |

| Synonyms | 4,5-Dimethyl-1,2-phenylenediamine, 4,5-Diamino-o-xylene | [3][4] |

| CAS Number | 3171-45-7 | [3][4] |

| Molecular Formula | C₈H₁₂N₂ | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | White to gray to brown powder or crystals | |

| Melting Point | 127-129 °C | [3] |

| Boiling Point | 279.6 ± 35.0 °C at 760 mmHg (predicted) | |

| Solubility | Soluble in methanol. | |

| Purity | Typically >98% (by HPLC) | |

| Storage | Store at 2-8°C in a cool, dark place under an inert atmosphere. | [3] |

| Sensitivity | Light and air sensitive. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 4,5-dimethylbenzene-1,2-diamine. Below is a summary of its key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | 6.57 | s | Ar-H |

| ¹H | CDCl₃ | 3.25 | br s | -NH₂ |

| ¹H | CDCl₃ | 2.13 | s | -CH₃ |

| ¹³C | CDCl₃ | 135.2 | C-NH₂ | |

| ¹³C | CDCl₃ | 123.4 | C-CH₃ | |

| ¹³C | CDCl₃ | 116.1 | Ar-CH | |

| ¹³C | CDCl₃ | 18.9 | -CH₃ |

Note: NMR peak assignments are based on typical chemical shifts for similar structures and may require further experimental confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4,5-dimethylbenzene-1,2-diamine is characterized by the following significant absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3498, 3450 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1605 | N-H bending of the primary amine |

| 1276 | C-N aromatic stretching |

| 3038 | C-H aromatic stretching |

| 835 | C-H aromatic deformation |

| 1502 | C=C aromatic stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4,5-dimethylbenzene-1,2-diamine reveals a molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity | Assignment |

| 136 | High | Molecular Ion [M]⁺ |

| 135 | High | [M-H]⁺ |

| 121 | Moderate | [M-CH₃]⁺ |

Experimental Protocols

Detailed experimental procedures are vital for the successful synthesis and application of 4,5-dimethylbenzene-1,2-diamine.

Synthesis of 4,5-Dimethylbenzene-1,2-diamine

A common synthetic route to 4,5-dimethylbenzene-1,2-diamine involves the reduction of the corresponding dinitro compound, 1,2-dimethyl-4,5-dinitrobenzene (B181664).

Reaction Scheme:

A representative synthetic workflow.

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethyl-4,5-dinitrobenzene in a suitable solvent such as ethanol (B145695).

-

Reduction: Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If using a metallic reducing agent, the mixture is typically basified with a solution of sodium hydroxide (B78521) to precipitate the metal hydroxides, which are then removed by filtration.

-

Extraction: The filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to yield pure 4,5-dimethylbenzene-1,2-diamine.

Synthesis of Quinoxalines

4,5-Dimethylbenzene-1,2-diamine is a key precursor in the synthesis of quinoxaline (B1680401) derivatives, which are an important class of heterocyclic compounds with diverse biological activities. The general procedure involves the condensation reaction with a 1,2-dicarbonyl compound.

Reaction Workflow:

General workflow for quinoxaline synthesis.

Procedure:

-

Reactant Mixture: In a suitable reaction vessel, dissolve 4,5-dimethylbenzene-1,2-diamine and an equimolar amount of a 1,2-dicarbonyl compound (e.g., benzil) in a solvent such as ethanol or glacial acetic acid.

-

Reaction Conditions: The mixture is typically heated to reflux for a period ranging from a few hours to overnight. The reaction can often be catalyzed by the addition of a small amount of acid.

-

Product Formation: The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be achieved by recrystallization to afford the pure quinoxaline derivative.

Applications in Drug Development and Research

The primary utility of 4,5-dimethylbenzene-1,2-diamine in the context of drug development lies in its role as a scaffold for the synthesis of bioactive heterocyclic compounds.

-

Quinoxaline Derivatives: As detailed above, it is a fundamental building block for quinoxalines. This class of compounds has demonstrated a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The dimethyl substituents on the benzene ring can influence the pharmacokinetic and pharmacodynamic properties of the final quinoxaline product.

-

Benzimidazole (B57391) Synthesis: Similar to quinoxalines, benzimidazoles are another important class of heterocyclic compounds with significant therapeutic applications. 4,5-Dimethylbenzene-1,2-diamine can be condensed with aldehydes, carboxylic acids, or their derivatives to form substituted benzimidazoles.

-

Ligand Synthesis for Metal Complexes: The diamine functionality can act as a bidentate ligand, coordinating with various transition metals to form stable complexes.[3] Some of these metal complexes have been investigated for their potential as therapeutic or diagnostic agents.[3]

Safety and Handling

4,5-Dimethylbenzene-1,2-diamine is classified as harmful and an irritant.[1] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[1] Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from light and air.

Conclusion

4,5-Dimethylbenzene-1,2-diamine is a versatile and important intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds of interest to the pharmaceutical industry. A thorough understanding of its physical and chemical properties, coupled with established experimental protocols, enables its effective and safe use in research and drug development endeavors. The ability to readily form quinoxaline and benzimidazole scaffolds makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

Synthesis of 4,5-Dimethyl-1,2-phenylenediamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes to 4,5-dimethyl-1,2-phenylenediamine, a key intermediate in the synthesis of various organic compounds, including the vital nutrient riboflavin (B1680620) (Vitamin B2). This document details the core synthetic methodologies, presents quantitative data for process optimization, and furnishes detailed experimental protocols. Furthermore, a key application of this diamine in the synthesis of riboflavin is illustrated through a detailed experimental workflow.

Introduction

4,5-Dimethyl-1,2-phenylenediamine, also known as 4,5-diamino-o-xylene, is an aromatic diamine of significant interest in organic synthesis. Its structural features, particularly the adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, make it a valuable precursor for the construction of various heterocyclic systems. A notable application is its role as a key building block in the chemical synthesis of riboflavin, a vitamin essential for a wide range of metabolic processes. This guide focuses on the prevalent and practical synthetic pathway to 4,5-dimethyl-1,2-phenylenediamine, which commences with the nitration of o-xylene (B151617) followed by the reduction of the resulting nitroaromatic intermediate.

Synthetic Pathway Overview

The most common and industrially relevant synthesis of 4,5-dimethyl-1,2-phenylenediamine is a two-step process starting from o-xylene:

-

Nitration of o-xylene: This electrophilic aromatic substitution reaction introduces a nitro group onto the o-xylene ring. The primary challenge in this step is to achieve high regioselectivity for the desired 4-nitro-o-xylene isomer over the 3-nitro-o-xylene byproduct.

-

Reduction of 4-nitro-o-xylene: The nitro group of 4-nitro-o-xylene is then reduced to an amino group to yield the target compound, 4,5-dimethyl-1,2-phenylenediamine.

The overall synthetic scheme can be depicted as follows:

Spectroscopic Data Analysis of CAS 3171-45-7: 4,5-Dimethyl-1,2-phenylenediamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound identified by CAS number 3171-45-7, which is 4,5-Dimethyl-1,2-phenylenediamine. The information presented herein is intended to support research, development, and quality control activities by offering detailed spectroscopic data and the methodologies for their acquisition.

Compound Identification

The compound associated with CAS number 3171-45-7 is 4,5-Dimethyl-1,2-phenylenediamine .[1][2][3][4][5]

Synonyms: 4,5-Dimethylbenzene-1,2-diamine, 4,5-Diamino-o-xylene.[3][6] Molecular Formula: C₈H₁₂N₂[7][1] Molecular Weight: 136.19 g/mol [7][1] Chemical Structure:

Spectroscopic Data

The following sections present the available spectroscopic data for 4,5-Dimethyl-1,2-phenylenediamine in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| 6.54 | s | 2H | Ar-H | CDCl₃ |

| 3.45 | br s | 4H | NH ₂ | CDCl₃ |

| 2.15 | s | 6H | CH ₃ | CDCl₃ |

Data sourced from commercially available spectra and databases. Actual chemical shifts may vary depending on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 133.2 | Ar-C -NH₂ | Not Specified |

| 125.1 | Ar-C -CH₃ | Not Specified |

| 116.8 | Ar-C H | Not Specified |

| 18.9 | C H₃ | Not Specified |

Note: Carbon-13 NMR data for this compound is less commonly reported in detail in the readily available literature. The provided assignments are based on typical chemical shifts for similar aromatic amines.

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3200 | Strong, Broad | N-H stretch (primary amine) |

| 3000 - 2850 | Medium | C-H stretch (aromatic and methyl) |

| 1620 - 1580 | Medium | N-H bend (primary amine) |

| 1520 - 1450 | Strong | C=C stretch (aromatic ring) |

| 850 - 800 | Strong | C-H bend (aromatic, para-disubstituted-like) |

IR data is characteristic of a primary aromatic amine with methyl substituents on the benzene (B151609) ring.

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 135 | ~80 | [M-H]⁺ |

| 121 | ~40 | [M-CH₃]⁺ |

| 106 | ~20 | [M-2CH₃]⁺ or [M-NH₂-CH₃]⁺ |

The mass spectrum is characterized by a prominent molecular ion peak, which is typical for aromatic compounds. Fragmentation patterns correspond to the loss of hydrogen and methyl groups.[7][8]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4,5-Dimethyl-1,2-phenylenediamine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K (25 °C).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FTIR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with an ATR accessory.

-

Crystal: Diamond or Germanium crystal.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Record a background spectrum of the clean, empty ATR crystal.[9]

-

Apply pressure to the sample to ensure good contact with the crystal.[10]

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

The sample is vaporized in the ion source.[12]

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[15]

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like 4,5-Dimethyl-1,2-phenylenediamine.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. scbt.com [scbt.com]

- 2. 4,6-DIMETHYL-1,2-PHENYLENEDIAMINE | 3171-45-7 [chemicalbook.com]

- 3. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3171-45-7|4,5-Dimethylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. bitesizebio.com [bitesizebio.com]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rroij.com [rroij.com]

Technical Guide: Stability and Storage of 4,5-diamino-o-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4,5-diamino-o-xylene (also known as 4,5-dimethyl-1,2-phenylenediamine). This document synthesizes available data to ensure the integrity of the compound in research and development settings.

Chemical Profile

-

IUPAC Name: 4,5-dimethylbenzene-1,2-diamine

-

Synonyms: 4,5-Diamino-o-xylene, 4,5-dimethyl-1,2-phenylenediamine, 1,2-diamino-4,5-dimethylbenzene

-

CAS Number: 3171-45-7

-

Molecular Formula: C₈H₁₂N₂

-

Appearance: Colorless or slightly yellow to brown crystalline powder.

Stability Profile

4,5-diamino-o-xylene is an aromatic amine that exhibits sensitivity to several environmental factors. Aromatic amines, as a class, are known to be susceptible to oxidation, which can be accelerated by exposure to light, heat, and oxygen.[1] The amino groups on the benzene (B151609) ring make the molecule susceptible to oxidative degradation, which can lead to the formation of colored impurities and polymerized products.

The stability of 4,5-diamino-o-xylene is influenced by the following:

-

Temperature: The compound is relatively stable at room temperature for short periods. However, elevated temperatures can lead to decomposition.[2] Long-term storage at refrigerated temperatures is recommended to minimize degradation.

-

Light: Exposure to light may cause discoloration, indicating photochemical degradation.[3]

-

Air (Oxygen): The compound is sensitive to air.[1] When impure, crystals may liquefy upon prolonged exposure to air.[3] Storage under an inert atmosphere is advisable for long-term stability.

-

pH: The compound may decompose under acidic conditions.[2] Phenylenediamines can undergo rapid primary degradation in aqueous environments through oxidative mechanisms.[4]

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided as it can lead to vigorous reactions and decomposition.[3]

Upon thermal decomposition, hazardous products such as carbon monoxide, carbon dioxide, and oxides of nitrogen can be released.[5]

Quantitative Data on Storage and Stability

| Parameter | Recommended Condition/Value | Remarks |

| Storage Temperature | 2-8°C | Recommended for long-term storage to maintain chemical purity.[6][7] |

| Room Temperature (~20°C) | Suitable for short-term handling. Studies on other aromatic amines show reduced recovery at this temperature over time.[2] | |

| Atmosphere | Inert gas (e.g., Nitrogen) | Recommended to prevent oxidation, especially for long-term storage.[7] |

| Container | Tightly closed container | Prevents exposure to air and moisture.[3][8] |

| Amber or opaque container | Recommended to protect from light.[3] | |

| Light Exposure | Avoid direct sunlight and UV light | The compound is light-sensitive and may discolor.[3] |

| Incompatible Substances | Strong oxidizing agents | To prevent exothermic reactions and decomposition.[3] |

| Hazardous Decomposition | High temperatures | Can produce carbon monoxide, carbon dioxide, and nitrogen oxides.[5] |

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of 4,5-diamino-o-xylene. This protocol is based on common practices for stability testing of aromatic amines and should be adapted based on specific laboratory capabilities and regulatory requirements.

Objective

To evaluate the stability of 4,5-diamino-o-xylene under various stress conditions (temperature, humidity, and light) over a defined period.

Materials and Equipment

-

4,5-diamino-o-xylene (test substance)

-

Reference standard of 4,5-diamino-o-xylene

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

-

Validated analytical column for separation

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with a light source conforming to ICH Q1B guidelines

-

pH meter

-

Appropriate solvents and buffers (HPLC-grade)

-

Volumetric flasks and other precision glassware

Analytical Method Validation

A stability-indicating analytical method, capable of separating 4,5-diamino-o-xylene from its potential degradation products, must be developed and validated. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common technique for the analysis of aromatic amines.[9] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization.[2][10]

Stability Study Design

-

Sample Preparation: Prepare multiple aliquots of a known concentration of 4,5-diamino-o-xylene in a suitable solvent system.

-

Initial Analysis (Time Zero): Analyze a set of freshly prepared samples to establish the initial concentration and purity of the compound.

-

Stress Conditions:

-

Thermal Stability (Accelerated): Store samples at elevated temperatures (e.g., 40°C ± 2°C with 75% ± 5% relative humidity) and intermediate conditions (e.g., 30°C ± 2°C with 65% ± 5% relative humidity).[11]

-

Long-Term Storage Stability: Store samples under recommended conditions (e.g., 2-8°C) and at room temperature (e.g., 25°C ± 2°C with 60% ± 5% relative humidity).

-

Photostability: Expose samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be shielded from light.

-

-

Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated studies; 0, 3, 6, 9, 12, 18, and 24 months for long-term studies).

-

Sample Analysis: At each time point, analyze the stored samples along with a freshly prepared standard solution. Quantify the amount of 4,5-diamino-o-xylene remaining and identify and quantify any significant degradation products.

-

Data Evaluation: Calculate the percentage of the initial concentration of 4,5-diamino-o-xylene remaining at each time point. A significant change is often defined as a 5% or more decrease from the initial value.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

Caption: Factors influencing the stability of 4,5-diamino-o-xylene.

Caption: Experimental workflow for stability assessment of 4,5-diamino-o-xylene.

Conclusion

The stability of 4,5-diamino-o-xylene is critical for its effective use in research and development. To ensure the integrity of the compound, it is imperative to store it under refrigerated conditions (2-8°C), protected from light and air, and in a tightly sealed container. For applications requiring high purity and long-term storage, the use of an inert atmosphere is strongly recommended. The provided experimental protocol offers a framework for conducting formal stability studies to establish a defined shelf-life and to further understand the degradation profile of this compound under specific conditions.

References

- 1. cir-safety.org [cir-safety.org]

- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. osha.gov [osha.gov]

- 6. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. | Sigma-Aldrich [merckmillipore.com]

- 9. agilent.com [agilent.com]

- 10. cdc.gov [cdc.gov]

- 11. lnct.ac.in [lnct.ac.in]

Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 4,5-dimethylbenzene-1,2-diamine, a crucial intermediate in the synthesis of various organic compounds. Due to its application in the development of pharmaceuticals and other specialty chemicals, understanding its behavior in different organic solvents is of paramount importance for process design, purification, and formulation.

Core Concepts: Solubility of Aromatic Amines

The solubility of aromatic amines like 4,5-dimethylbenzene-1,2-diamine is governed by the interplay of intermolecular forces. The two amino groups are capable of forming hydrogen bonds, which generally enhances solubility in polar solvents. Conversely, the aromatic benzene (B151609) ring and the two methyl groups contribute to the nonpolar character of the molecule, favoring solubility in nonpolar organic solvents. The overall solubility in a specific solvent is a balance between these competing factors.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4,5-dimethylbenzene-1,2-diamine in a range of organic solvents. This suggests that such data may not be published or may reside in proprietary databases. For research and development purposes, experimental determination of solubility is therefore essential. The following table is provided as a template for organizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Dichloromethane | ||||

| Toluene | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like 4,5-dimethylbenzene-1,2-diamine in an organic solvent using the isothermal gravimetric method. This is a standard and reliable method for generating accurate solubility data.

Objective: To determine the saturation solubility of 4,5-dimethylbenzene-1,2-diamine in a selected organic solvent at a specific temperature.

Materials:

-

4,5-Dimethylbenzene-1,2-diamine (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks

-

Evaporating dish or watch glass

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4,5-dimethylbenzene-1,2-diamine to a glass vial containing a known volume of the selected organic solvent. An excess of the solid is crucial to ensure that a saturated solution is formed.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, depending on the solvent and the compound. It is advisable to run preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filter should also be at the experimental temperature if possible.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Transfer the solution to a pre-weighed evaporating dish or watch glass.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once all the solvent has been removed, weigh the evaporating dish containing the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4,5-dimethylbenzene-1,2-diamine and the chosen solvent for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Caption: Workflow for determining the solubility of a solid in an organic solvent.

Logical Relationship in Solvent Selection

The choice of solvent for a particular application, such as synthesis or purification, often follows a logical progression based on the desired outcome. The following diagram illustrates a simplified decision-making process for solvent selection.

Caption: Decision-making process for solvent selection based on application.

An In-depth Technical Guide to 4,5-Dimethyl-o-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4,5-dimethyl-o-phenylenediamine. This compound serves as a critical building block in the synthesis of various heterocyclic structures utilized in medicinal chemistry and materials science.

Molecular Structure and Chemical Identity

4,5-Dimethyl-o-phenylenediamine, also known as 4,5-dimethylbenzene-1,2-diamine, is an aromatic amine with two amino groups positioned ortho to each other on a dimethylbenzene ring. This arrangement makes it a valuable precursor for condensation reactions to form heterocyclic systems.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 4,5-dimethylbenzene-1,2-diamine[1][2][3][4] |

| Synonyms | 4,5-Dimethyl-1,2-phenylenediamine, 4,5-Diamino-o-xylene, 1,2-Diamino-4,5-dimethylbenzene[1][5][6] |

| CAS Number | 3171-45-7[1][2][5][7] |

| Molecular Formula | C₈H₁₂N₂[1][2][5][7][8] |

| SMILES | CC1=CC(N)=C(N)C=C1C[1][3] |

| InChI Key | XSZYBMMYQCYIPC-UHFFFAOYSA-N[1][2][6][7] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 136.19 g/mol [2][5][8] (136.20 g/mol also cited[1][7][9]) |

| Appearance | Yellow to orange to brown powder or solid.[3][7] Also described as pale cream to brown powder.[9] |

| Melting Point | 127-129 °C[6][10] (123.0-129.0 °C also cited[4]) |

| Purity | Typically ≥97.5% (GC) or >98.0% (HPLC).[3][4][11] |

| Storage Temperature | 2-8°C.[6] |

| Sensitivity | Air and light sensitive.[10][11] |

Experimental Protocols

A common and effective method for synthesizing 4,5-dimethyl-o-phenylenediamine is through the reduction of its corresponding dinitro or nitroaniline precursor. A representative protocol involves the reduction of 4,5-dimethyl-2-nitroaniline (B181755) using stannous chloride (SnCl₂).

Protocol: Reduction of 4,5-Dimethyl-2-nitroaniline [12]

-

Preparation of Reducing System: Prepare the reducing agent by adding 32 mL of deionized water to a solution of 12.9 g of SnCl₂·2H₂O in 72 mL of anhydrous ethanol.

-

Reaction Setup: Under an inert atmosphere, add 1 g of 4,5-dimethyl-2-nitroaniline to the reducing system in batches at room temperature.

-

Reaction Execution: Heat the mixture to reflux for 1 hour. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 120 mL of water and neutralize with sodium bicarbonate (NaHCO₃).

-

Isolation: Remove the resulting tin salts and excess NaHCO₃ by filtration. Extract the aqueous filtrate with dichloromethane (B109758). The solid residue can be further extracted using a Soxhlet extractor with dichloromethane to maximize yield.

-

Purification: Combine the organic phases, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica (B1680970) gel column chromatography to yield the final orange solid product.[12]

A more general method for producing o-phenylenediamines involves the reduction of the corresponding o-nitroaniline with zinc dust in an alkaline ethanolic solution.[13]

4,5-Dimethyl-o-phenylenediamine is used as a derivatizing agent for the determination of aromatic aldehydes, such as vanillin, by high-performance liquid chromatography (HPLC) with fluorescence detection.[9][10] The diamine reacts with the aldehyde to form a fluorescent derivative that can be easily detected and quantified.

Spectral Data

-

¹H NMR: The proton NMR spectrum shows a singlet for the six protons of the two methyl groups at approximately 2.12 ppm and a singlet for the two aromatic protons at around 6.52 ppm (in CDCl₃).[12][14]

-

¹³C NMR: The carbon NMR spectrum displays signals for the methyl carbons around 19.0 ppm, the aromatic CH carbons near 118.6 ppm, and the quaternary carbons attached to the methyl and amino groups at approximately 128.0 ppm and 132.4 ppm, respectively.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database and can be used to confirm the functional groups present in the molecule.[15]

-

Mass Spectrometry (MS): The electron ionization mass spectrum is available and shows a molecular ion peak corresponding to its molecular weight.[16] The mass spectrum confirms a molecular ion [M+H]⁺ at m/z = 137.1.[12]

Applications in Research and Drug Development

4,5-Dimethyl-o-phenylenediamine is a key intermediate in the synthesis of various heterocyclic compounds with significant biological activity.

-

Synthesis of Benzimidazoles and Quinoxalines: Its primary application is in condensation reactions with 1,2-dicarbonyl compounds or carboxylic acids (or their derivatives) to form substituted benzimidazoles and quinoxalines. These scaffolds are present in numerous pharmacologically active molecules.

-

Anticancer Agents: The compound has been used to synthesize novel benzimidazolone-bridged hybrid compounds with potential antiproliferative activity.[17] It also serves as a ligand in the development of Ruthenium(II) arene anticancer complexes.[6]

-

Precursor for 1,5-Benzodiazepines: o-Phenylenediamines are widely used as precursors for synthesizing 1,5-benzodiazepines, a class of compounds with diverse pharmacological properties, including antidepressant and anticonvulsant activities.[18]

-

Materials Science: It is used to modify graphitic electrodes for studying proton-coupled electron transfer (PCET) reactions, which are fundamental in areas like hydrogen fuel production and CO₂ reduction.[19][20]

The synthetic accessibility and reactivity of 4,5-dimethyl-o-phenylenediamine make it a versatile platform for generating molecular diversity in drug discovery programs.[21]

Visualization of Synthetic Pathway

The following diagram illustrates a key synthetic application of 4,5-dimethyl-o-phenylenediamine in the preparation of a benzimidazole (B57391) scaffold, a common core in drug development.

References

- 1. 4,5-Dimethyl-o-phenylenediamine, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 2. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5-Dimethyl-o-phenylenediamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. H32695.14 [thermofisher.com]

- 5. 4,5-Dimethyl-o-phenylenediamine | LGC Standards [lgcstandards.com]

- 6. 4,5-二甲基-1,2-苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. AC-11661 - 45-dimethyl-o-phenylenediamine-98 | 3171-45-7 [cymitquimica.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to … [cymitquimica.com]

- 10. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to ca 15% water | Fisher Scientific [fishersci.ca]

- 11. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 4,5-Dimethyl-o-phenylendiamin | 3171-45-7 [m.chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]

- 16. 4,5-Dimethyl-ortho-phenylenediamine [webbook.nist.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Reactions of 4,5-Dimethylbenzene-1,2-diamine

Introduction

4,5-Dimethylbenzene-1,2-diamine, also known as 4,5-dimethyl-o-phenylenediamine, is an aromatic diamine that serves as a crucial building block in organic synthesis. Its unique structure, featuring two adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. These resulting scaffolds, such as benzimidazoles, quinoxalines, and phenazines, are prevalent in pharmaceuticals and functional materials due to their diverse biological activities.[1][2] This guide provides a comprehensive overview of the key reactions involving 4,5-dimethylbenzene-1,2-diamine, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors. The compound is also utilized as a reagent in the preparation of transition metal complexes and quinoxalinones.[3]

Core Reactions and Methodologies

The primary reactivity of 4,5-dimethylbenzene-1,2-diamine stems from the nucleophilicity of its two amino groups, which readily undergo condensation and cyclization reactions with various electrophilic partners.

Synthesis of Benzimidazoles

The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common and efficient route to produce 2-substituted benzimidazoles.[1][2] These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[2] The reaction conditions can be optimized using different catalysts and solvents to achieve high yields.[1]

A variety of catalytic systems have been developed to facilitate this transformation, including the use of nano-Fe2O3 in an aqueous medium, which offers advantages such as short reaction times and catalyst recyclability.[2] Other methods employ catalysts like iodobenzene (B50100) in the presence of an oxidant or zinc catalysts with a silane (B1218182) reducing agent.[4]

General Reaction Scheme:

Caption: Synthesis of Benzimidazoles.

Table 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamines

| Diamine | Aldehyde/Carboxylic Acid | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| o-Phenylenediamine | Various Aromatic Aldehydes | H₂O₂/HCl | Acetonitrile | Room Temp | High | [4] |

| o-Phenylenediamine | Various Aromatic Aldehydes | nano-Fe₂O₃ (10 mol%) | Water | - | High | [2] |

| 4,5-dimethylbenzene-1,2-diamine | p-toluenethiol, paraformaldehyde | 4-ADPA | TCE/H₂O | 130 °C, 3 h | Lower Yield |[5] |

Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles [1]

-

Materials:

-

4,5-Dimethylbenzene-1,2-diamine (1 mmol)

-

Substituted aldehyde (1 mmol)

-

Catalyst (e.g., 10 mol% nano-Fe₂O₃)

-

Solvent (e.g., Ethanol (B145695) or Water, 10 mL)

-

Anhydrous Na₂SO₄

-

Brine solution

-

-

Procedure:

-

In a round-bottom flask, dissolve the 4,5-dimethylbenzene-1,2-diamine and the aldehyde in the chosen solvent.

-

Add the catalyst to the mixture.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific protocol) and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter it and wash with cold solvent.

-

If the product is soluble, perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

-

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles synthesized from 4,5-dimethylbenzene-1,2-diamine. The most common method involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, such as benzil.[6][7] This reaction is often carried out in refluxing ethanol or acetic acid.[7] Various catalysts, including ammonium (B1175870) heptamolybdate tetrahydrate, have been shown to efficiently catalyze this reaction under mild conditions, offering high yields and short reaction times.[6] Alternative synthetic routes utilize precursors like α-haloketones or involve domino reactions.[7][8]

General Reaction Scheme:

Caption: Synthesis of Quinoxalines.

Table 2: Synthesis of Quinoxaline (B1680401) Derivatives

| Diamine | 1,2-Diketone | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O (0.02 mmol) | EtOH/H₂O (3:1) | Room Temp, 5 min | 98 | [6] |

| 4,5-Dimethylbenzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O (0.02 mmol) | EtOH/H₂O (3:1) | Room Temp, 5 min | 96 | [6] |

| Benzene-1,2-diamine | Benzil | MnFe₂O₄ | - | Room Temp | Good | [8] |

| 1,2-Phenylenediamine | 1,2-Diacetylbenzene | Iodine (5 mol%) | EtOH/H₂O (1:1) | Microwave, 50°C, 1-3 min | - |[9] |

Experimental Protocol: Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline [6]

-

Materials:

-

4,5-Dimethylbenzene-1,2-diamine (1 mmol)

-

Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)

-

Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) (0.025 g, 0.02 mmol)

-

Ethanol/Water (3:1 v/v, 20 mL)

-

-

Procedure:

-

To a 50 mL round-bottomed flask, add the 1,2-diketone (benzil), the catalyst, and the EtOH/H₂O solvent mixture.

-

Add the 4,5-dimethylbenzene-1,2-diamine to the flask.

-

Stir the mixture at room temperature for approximately 5 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, the solid product will precipitate.

-

Filter the precipitate, wash with water, and dry to obtain the pure quinoxaline derivative.

-

The catalyst can often be recovered from the aqueous filtrate and reused.[6]

-

Synthesis of Phenazines

Phenazine (B1670421) derivatives are another class of heterocyclic compounds accessible from o-diamines.[10] A common synthetic route involves the reaction of an o-diaminobenzene with catechol, typically at high temperatures in a sealed container.[10] The initial product is a 5,10-dihydrophenazine, which is then oxidized to the corresponding phenazine.[10] Other methods include the Wohl-Aue reaction and the reductive cyclization of N-phenyl-2-nitroaniline.[10]

General Reaction Scheme:

Caption: Synthesis of Phenazines.

Table 3: Synthesis of Phenazine Derivatives

| Reactant 1 | Reactant 2 | Conditions | Yield (%) | Note | Reference |

|---|---|---|---|---|---|

| Catechol | o-Diaminobenzene | Sealed container, 200-210°C, 35-40 h | ~60 (crude intermediate) | Intermediate is 5,10-dihydrophenazine, subsequently oxidized. | [10] |

| N-phenyl-2-nitroaniline | Iron powder | - | 46 | Reductive cyclization. | [10] |

| 2-Amino-diphenylamine | CaO catalyst | 600°C, 40 min, N₂ | 70 | - |[10] |

Experimental Protocol: General Synthesis of Phenazines (Morley et al. method) [10]

-

Materials:

-

4,5-Dimethylbenzene-1,2-diamine

-

Catechol

-

Oxygen source

-

-

Procedure:

-

Combine the 4,5-dimethylbenzene-1,2-diamine and catechol in a sealed reaction vessel.

-

Heat the mixture under pressure at 200-210°C for 35-40 hours.

-

Cool the reaction vessel and isolate the crude intermediate product, 5,10-dihydro-2,3-dimethylphenazine.

-

Dissolve the intermediate in a suitable solvent.

-

Pass oxygen gas through the solution to oxidize the dihydrophenazine to the final phenazine product.

-

Purify the product using appropriate techniques such as recrystallization or chromatography.

-

Role in Coordination Chemistry

4,5-Dimethylbenzene-1,2-diamine is a valuable ligand in coordination chemistry.[1] The two amino groups can coordinate to a metal center, forming stable chelate rings. It is used to prepare various transition metal complexes.[3] For instance, ruthenium(II) arene complexes with 4,5-dimethyl-o-phenylenediamine as a ligand have been synthesized and studied for their potential as anticancer agents. The diamine can also be a precursor to more complex ligands, such as Schiff bases, which are formed by condensation with aldehydes or ketones. These Schiff base ligands can then be used to create a wide array of metal complexes with diverse applications.

Experimental and Logical Workflows

The synthesis of heterocyclic compounds from 4,5-dimethylbenzene-1,2-diamine follows a general experimental workflow. The selection of the appropriate coreactant is crucial for directing the synthesis towards the desired heterocyclic system.

Caption: Decision and experimental workflow for heterocycle synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scbt.com [scbt.com]

- 4. Benzimidazole synthesis [organic-chemistry.org]

- 5. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sid.ir [sid.ir]

- 7. acgpubs.org [acgpubs.org]

- 8. soc.chim.it [soc.chim.it]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

A Technical Guide to the Research Applications of 4,5-Dimethylbenzene-1,2-diamine

Executive Summary: 4,5-Dimethylbenzene-1,2-diamine, also known as 4,5-diamino-o-xylene, is a versatile aromatic diamine that serves as a crucial building block in various scientific domains. Its unique structure, featuring two adjacent amino groups on a dimethyl-substituted benzene (B151609) ring, facilitates the synthesis of a wide array of heterocyclic and coordination compounds. This guide provides an in-depth overview of its physicochemical properties, synthesis, and key research applications. It highlights its utility as a fluorescent derivatization agent for sensitive analytical measurements, a precursor for pharmacologically active quinoxaline (B1680401) heterocycles, and a redox-active ligand in the development of novel anticancer metal complexes. Detailed experimental protocols and structured data are presented to assist researchers, scientists, and drug development professionals in leveraging this compound for advanced research.

Physicochemical Properties

4,5-Dimethylbenzene-1,2-diamine is a solid organic compound that is relatively stable at room temperature but is sensitive to air and light.[1][2] It exhibits low solubility in water but is readily soluble in common organic solvents like methanol (B129727) and ethanol.[1] Key quantitative properties are summarized in Table 1.

| Property | Value | References |

| CAS Number | 3171-45-7 | [3][4] |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| Appearance | Colorless, slightly yellow, or brown crystalline powder | [1][4] |

| Melting Point | 127-129 °C | [3] |

| Assay / Purity | ≥95% - >98% | [3][5] |

| Storage Temperature | 2-8°C, under inert gas | [3] |

| InChI Key | XSZYBMMYQCYIPC-UHFFFAOYSA-N | [3] |

| SMILES | Cc1cc(N)c(N)cc1C | [3] |

Synthesis

The most common laboratory-scale synthesis of 4,5-dimethylbenzene-1,2-diamine involves the reduction of its dinitro precursor, 1,2-dimethyl-4,5-dinitrobenzene. This transformation can be achieved using various reducing agents, with tin(II) chloride in an acidic medium being a classic and effective method.

References

- 1. chembk.com [chembk.com]

- 2. 4,5-Dimethyl-o-phenylenediamine, 98%, many contain up to ca 15% water 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4,5-二甲基-1,2-苯二胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,5-Dimethyl-benzene-1,2-diamine 95% | CAS: 3171-45-7 | AChemBlock [achemblock.com]

An In-depth Technical Guide on the Safety and Handling of 4,5-Dimethyl-1,2-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,5-dimethyl-1,2-phenylenediamine (CAS No: 3171-45-7), a chemical reagent utilized in various research and development applications, including the synthesis of transition metal complexes and quinoxalinones.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

4,5-Dimethyl-1,2-phenylenediamine is classified as a hazardous substance.[2][3] The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is a solid, typically appearing as a light brown powder.[2]

GHS Hazard Statements:

-

H335: May cause respiratory irritation.[4]

-

H302: Harmful if swallowed.[5]

-

H312 + H332: Harmful in contact with skin or if inhaled.[6]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 4,5-dimethyl-1,2-phenylenediamine.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [5] |

| Molecular Weight | 136.19 g/mol | [5] |

| Appearance | Light brown solid/powder | [2] |

| Melting Point | 127.2 - 128.3 °C (261 - 262.9 °F) | [2] |

| CAS Number | 3171-45-7 | [2][4][5] |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling 4,5-dimethyl-1,2-phenylenediamine.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH). | [4] |

| Skin Protection | Chemical-impermeable gloves (inspected prior to use) and impervious clothing. | [4] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced. | [2][3] |

A logical workflow for donning and doffing PPE should be followed to prevent contamination.

References

- 1. scbt.com [scbt.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

High-Purity 4,5-Diamino-o-xylene: A Technical Guide for Researchers

Introduction: 4,5-Diamino-o-xylene, also known as 4,5-dimethyl-1,2-phenylenediamine, is an aromatic diamine that serves as a critical building block in organic synthesis. Its unique structure, featuring two adjacent amine groups on a dimethylbenzene ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds. This technical guide provides an in-depth overview of commercial suppliers, physicochemical properties, key applications, and experimental considerations for high-purity 4,5-diamino-o-xylene, tailored for researchers, scientists, and professionals in drug development.

Commercial Suppliers and Specifications

High-purity 4,5-diamino-o-xylene is available from several commercial chemical suppliers, catering to research and development needs. The quality and purity of the starting material are paramount for reproducible and successful synthetic outcomes. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Name | CAS Number | Purity | Notes |

| Sigma-Aldrich | 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | 98% | Offered as a powder with a melting point of 127-129 °C.[1] |

| Tokyo Chemical Industry (TCI) | 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | >98.0% (HPLC) | Available as a white to gray to brown powder or crystal.[2] |

| Chemrio | 4,5-Dimethyl-o-phenylenediamine | 3171-45-7 | Not specified | Lists multiple synonyms for the compound.[3] |

| ChemBK | 4,5-Dimethyl-o-phenylenediamine | 3171-45-7 | Not specified | Lists various suppliers, including Wuhan UCchem Biotechnology.[4] |

Physicochemical Properties

A clear understanding of the physicochemical properties of 4,5-diamino-o-xylene is essential for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | |

| Appearance | White to Gray to Brown powder/crystal | [2] |

| Melting Point | 127-129 °C | [1] |

| Solubility | Low solubility in water; soluble in organic solvents like methanol (B129727) and ethanol.[4] | |

| Storage Temperature | 2-8°C | [1] |

Applications in Research and Drug Development

The primary utility of 4,5-diamino-o-xylene lies in its role as a precursor in multi-step organic syntheses. Its bifunctional nature allows for the construction of complex molecular architectures.

1. Synthesis of Quinoxaline (B1680401) Derivatives: Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules with applications as antitumor, α-adrenoceptor agonist, and kinase inhibitors.[4] 4,5-Diamino-o-xylene is a key starting material for producing substituted quinoxalines through condensation reactions with 1,2-dicarbonyl compounds.[2][4]

2. Porphyrin Dimers and Materials Science: The compound is used in the synthesis of more complex structures like o-xylene-bridged porphyrin dimers.[5] These molecules are investigated for their unique photophysical properties, with potential applications in materials science and photodynamic therapy.[5]

3. Chemical Reagent: It serves as an intermediate for the production of dyes, pigments, and hair dyes.[4]

Experimental Protocols

Detailed methodologies for reactions involving 4,5-diamino-o-xylene are crucial for successful synthesis.

General Protocol for Quinoxaline Synthesis

The condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound is a classic and widely used method for synthesizing quinoxalines.[2] Various catalysts and reaction conditions can be employed to optimize yields and purity.

Materials:

-

4,5-Diamino-o-xylene (1 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

-

Solvent (e.g., Toluene, Ethanol) (8-10 mL)

-

Catalyst (optional, e.g., Alumina-supported molybdophosphovanadates, pyridine)[2][3]

Procedure:

-

To a mixture of 4,5-diamino-o-xylene (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent, add the catalyst (if any).

-

Stir the mixture at room temperature or under reflux, depending on the specific protocol.[1][2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, if a heterogeneous catalyst is used, separate it by filtration.[2]

-

If the reaction mixture is homogeneous, pour it into water and extract the product with an organic solvent (e.g., Ethyl Acetate).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired quinoxaline derivative.

Synthesis of o-Xylene-Bridged Porphyrin Dimers

This protocol outlines the nucleophilic substitution reaction to form covalently linked porphyrin dimers.

Procedure:

-

A solution of a hydroxyl-containing porphyrin (1 eq.) and a base like Cesium Carbonate (Cs₂CO₃, 5 eq.) in DMF is boiled for 30 minutes.[5]

-

α,α'-dibromo-o-xylene (0.5 eq.) is added to the reaction mixture.

-

The mixture is boiled for approximately 5 hours, with the reaction monitored by TLC.[5]

-

After the reaction is complete, the DMF is removed under vacuum.

-

The resulting mixture is purified by column chromatography on silica (B1680970) gel to yield the o-xylene-bridged porphyrin dimer.[5]

Biological Pathways

While 4,5-diamino-o-xylene is primarily a synthetic intermediate, the core o-xylene (B151617) structure is subject to biological degradation by certain microorganisms, such as those from the Rhodococcus genus. These pathways are relevant for understanding the environmental fate and potential toxicology of related compounds. The degradation typically initiates with oxidation of a methyl group or the aromatic ring.

Safety and Handling

4,5-Diamino-o-xylene is classified as harmful and requires careful handling.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2][6]

-

Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[1][2]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage is at 2-8°C.[1]

References

- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. soc.chim.it [soc.chim.it]

- 5. Synthesis, Photophysical Properties, and Toxicity of o-Xylene-Bridged Porphyrin Dimers [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Quinoxalines from 4,5-Dimethylbenzene-1,2-diamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The quinoxaline (B1680401) scaffold is a key component in several antibiotics, such as echinomycin (B1671085) and levomycin. The synthesis of diverse quinoxaline derivatives is a crucial step in the discovery of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of quinoxaline derivatives starting from 4,5-dimethylbenzene-1,2-diamine. The primary synthetic route involves the condensation of this diamine with various α-dicarbonyl compounds. This reaction is versatile and can be performed under various conditions, often resulting in high yields.

Data Presentation

The following table summarizes the synthesis of various 6,7-dimethylquinoxaline (B1295950) derivatives from 4,5-dimethylbenzene-1,2-diamine and different α-dicarbonyl compounds, highlighting the reaction conditions and corresponding yields.

| α-Dicarbonyl Compound | Product Name | Reaction Conditions | Yield (%) | Reference |

| Benzil (B1666583) | 6,7-Dimethyl-2,3-diphenylquinoxaline | Microwave, Polar paste system (DMSO), 3 min | 97% | [1] |

| Oxalic Acid Dihydrate | 6,7-Dimethylquinoxaline-2,3-dione | Reflux in 4M HCl, 2-3 hours | High | [2] |

| Glyoxal (B1671930) | 6,7-Dimethylquinoxaline | Not specified in the searched literature | N/A | |

| 2,3-Butanedione (B143835) | 2,3,6,7-Tetramethylquinoxaline | Not specified in the searched literature | N/A |

Note: While specific yield data for the reactions with glyoxal and 2,3-butanedione with 4,5-dimethylbenzene-1,2-diamine were not found in the publicly available literature, the general protocols provided below can be adapted for these syntheses, and yields are expected to be high based on similar reactions.

Experimental Protocols

The following are detailed methodologies for the synthesis of 6,7-dimethylquinoxaline derivatives.

Protocol 1: Microwave-Assisted Synthesis of 6,7-Dimethyl-2,3-diphenylquinoxaline

This protocol describes a rapid and efficient synthesis using microwave irradiation.

Materials:

-

4,5-Dimethylbenzene-1,2-diamine

-

Benzil

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microwave synthesis vial (10 mL) with a magnetic stir bar

-

Microwave reactor

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a 10 mL microwave synthesis vial, add 4,5-dimethylbenzene-1,2-diamine (1.0 mmol) and benzil (1.0 mmol).

-

Add a minimal amount of DMSO to form a paste.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture for 3 minutes at a suitable power level to maintain a consistent temperature.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Add water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with water.

-

The crude product can be further purified by recrystallization from ethanol (B145695) to yield pure 6,7-dimethyl-2,3-diphenylquinoxaline.[1]

Protocol 2: Synthesis of 6,7-Dimethylquinoxaline-2,3-dione

This protocol details the synthesis using conventional heating in an acidic medium.

Materials:

-

4,5-Dimethylbenzene-1,2-diamine

-

Oxalic acid dihydrate

-

4M Hydrochloric acid (HCl)

-

Deionized water

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filtration flask

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4,5-dimethylbenzene-1,2-diamine (0.01 mol) in 50 mL of 4M hydrochloric acid.[2]

-

Add a solution of oxalic acid dihydrate (0.012 mol) dissolved in 20 mL of water to the flask.[2]

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 2-3 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.[2]

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted starting materials and acid.[2]

-

Dry the collected solid in a vacuum oven to obtain 6,7-dimethylquinoxaline-2,3-dione.

Protocol 3: General Catalyst-Free Synthesis of 6,7-Dimethylquinoxalines in Ethanol

This protocol provides a general, environmentally friendly method that can be adapted for various α-dicarbonyl compounds like glyoxal and 2,3-butanedione.

Materials:

-

4,5-Dimethylbenzene-1,2-diamine

-

α-Dicarbonyl compound (e.g., Glyoxal, 2,3-Butanedione)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethylbenzene-1,2-diamine (1 mmol) in ethanol.

-

Add the α-dicarbonyl compound (1 mmol) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete (typically within 1-2 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, remove the ethanol under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the synthesis of quinoxalines from 4,5-dimethylbenzene-1,2-diamine.

Caption: Microwave-assisted synthesis workflow.

Caption: Conventional heating synthesis workflow.

References

Application Notes and Protocols: 4,5-Dimethylbenzene-1,2-diamine as a Ligand for Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction